5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide and an oxidizing agent. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and an aryl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzothiazole and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzothiazol-2-ylsulfanyl)-acetic acid (4-chloro-benzylidene)-hydrazide
- Benzothiazole-2-acetonitrile
Uniqueness
Compared to similar compounds, 5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. Additionally, the combination of benzothiazole and thiophene rings provides a distinct electronic structure that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS2/c20-12-6-5-10(9-11(12)19(21,22)23)24-17(26)15-7-8-16(27-15)18-25-13-3-1-2-4-14(13)28-18/h1-9H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFHUGJYHJWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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